molecular formula C12H10FNO3 B13686008 3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13686008
M. Wt: 235.21 g/mol
InChI Key: XIESADIIQDKCBW-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that features a fluorinated aromatic ring and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps One common method starts with the fluorination of a suitable aromatic precursor, followed by the formation of the isoxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and isoxazole ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole: Lacks the carboxylic acid group but shares the core structure.

    4-Fluoro-2-methylphenylacetic acid: Similar aromatic ring with a different functional group.

    5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring and carboxylic acid but lacks the fluorinated aromatic ring.

Uniqueness

3-(4-Fluoro-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of its fluorinated aromatic ring and isoxazole moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO3/c1-6-5-8(13)3-4-9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16)

InChI Key

XIESADIIQDKCBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=NOC(=C2C(=O)O)C

Origin of Product

United States

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